molecular formula C14H13NO5S B14705082 2-Ethylphenyl 2-nitrobenzenesulfonate CAS No. 25238-21-5

2-Ethylphenyl 2-nitrobenzenesulfonate

Cat. No.: B14705082
CAS No.: 25238-21-5
M. Wt: 307.32 g/mol
InChI Key: MQKWHCOIRFPCDT-UHFFFAOYSA-N
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Description

2-Ethylphenyl 2-nitrobenzenesulfonate is a chemical compound with the CAS registry number 25238-21-5 . It has a molecular formula of C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is part of a class of benzenesulfonate esters that are of significant interest in advanced chemical and pharmaceutical research . While specific biological data for this exact compound is limited in the public domain, structural analogues, particularly substituted N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives, have been investigated as promising antiproliferative agents . Research on these related molecules indicates potential value in oncology research, with some analogues demonstrating the ability to inhibit cancer cell proliferation and induce S-phase cell cycle arrest . The benzenesulfonate core is a versatile scaffold in organic synthesis, often used to create molecules with diverse biological activities . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25238-21-5

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(2-ethylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-2-11-7-3-5-9-13(11)20-21(18,19)14-10-6-4-8-12(14)15(16)17/h3-10H,2H2,1H3

InChI Key

MQKWHCOIRFPCDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 Ethylphenyl 2 Nitrobenzenesulfonate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway involving 2-Ethylphenyl 2-nitrobenzenesulfonate, primarily centered on the electron-deficient 2-nitrophenyl ring. chemistrysteps.comlibretexts.org This ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the ortho-nitro group. chemistrysteps.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism. chemistrysteps.comyoutube.com

Formation and Role of Meisenheimer Complexes

The hallmark of the stepwise SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comresearchgate.net This complex forms when a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), temporarily breaking the aromaticity of the ring. researchgate.net

In the case of this compound, a nucleophile would attack the carbon atom of the 2-nitrophenyl ring that is attached to the sulfonate group. The resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgresearchgate.net The formation of this anionic σ-complex is often the rate-determining step of the reaction. researchgate.net While long considered essential intermediates, recent evidence suggests that in some cases, particularly with less-stabilizing groups or better leaving groups, the SNAr reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. bris.ac.uknih.govbris.ac.uk

Radical Anion Intermediacy via Single Electron Transfer

An alternative to the polar, two-electron SNAr mechanism is a pathway initiated by single electron transfer (SET). rsc.orgnih.gov In this mechanism, the nucleophile donates a single electron to the electron-deficient nitroaromatic substrate, forming a radical anion. cdnsciencepub.comresearchgate.netyoutube.com

For this compound, the highly electrophilic 2-nitrobenzenesulfonate moiety can accept an electron from a suitable donor nucleophile (e.g., thiolates, some alkoxides) to form a radical anion intermediate. rsc.orgnih.gov This radical anion can then undergo fragmentation, cleaving the C-S or S-O bond, to generate an aryl radical and the sulfonate or phenoxide anion, respectively. researchgate.net This pathway is distinct from the polar mechanism and is often implicated in reactions with potent reducing nucleophiles. nih.gov The detection of radical intermediates by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy provides evidence for this mechanistic route in various SNAr-type reactions. rsc.org

Carbon-Sulfur (C-S) Bond Cleavage Processes in Sulfonate Esters

Aryl sulfonate esters are versatile compounds that can undergo nucleophilic attack at several positions. While cleavage of the sulfur-oxygen (S-O) bond is common, cleavage of the carbon-sulfur (C-S) bond of the nitro-activated ring presents an alternative and mechanistically significant pathway, particularly with certain nucleophiles. cdnsciencepub.comeurjchem.comresearchgate.net This regioselectivity is a key determinant of the final product distribution. eurjchem.com

Factors Influencing S-O and C-S Bond Rupture

The competition between S-O and C-S bond cleavage is dictated by a combination of electronic and steric factors, as well as the nature of the nucleophile and solvent. cdnsciencepub.comkoreascience.kr

Nucleophile Hardness/Softness (HSAB Principle): According to the Hard and Soft Acids and Bases principle, hard nucleophiles (e.g., alkoxides, primary amines) tend to attack the harder electrophilic center, the sulfur atom, leading to S-O bond cleavage. koreascience.kr Softer nucleophiles (e.g., thiolates) are more likely to attack the softer carbon atom of the aromatic ring, resulting in C-S bond rupture. cdnsciencepub.com

Electronic Effects: Strong electron-withdrawing groups on the arylsulfonate ring (like the 2-nitro group) make the aromatic carbon atoms more electrophilic and susceptible to nucleophilic attack, thus favoring C-S cleavage via an SNAr mechanism. cdnsciencepub.comkoreascience.kr

Leaving Group Stability: The stability of the potential leaving group can influence the pathway. Cleavage of the C-S bond results in the departure of the 2-ethylphenoxide group, while S-O cleavage expels the 2-nitrobenzenesulfonate anion.

Solvent Polarity: The polarity of the solvent can influence the reaction pathway by differentially stabilizing the transition states for each cleavage mode. koreascience.kr

FactorFavors S-O CleavageFavors C-S CleavageRationale
Nucleophile Type Hard Nucleophiles (e.g., RO⁻, RNH₂)Soft Nucleophiles (e.g., RS⁻)HSAB Principle: Hard-hard and soft-soft interactions are preferred. The sulfur atom is a harder electrophilic center than the aromatic carbon. cdnsciencepub.comkoreascience.kr
Aryl Ring Substitution (Sulfonyl Moiety) Electron-donating groupsStrong electron-withdrawing groups (e.g., -NO₂)Electron-withdrawing groups activate the aromatic ring for nucleophilic attack (SNAr), promoting C-S rupture. cdnsciencepub.comkoreascience.kr
Reaction Mechanism Standard nucleophilic substitution at sulfurNucleophilic Aromatic Substitution (SNAr)The pathway dictates which bond is broken; SNAr specifically involves attack on the aromatic ring carbon. cdnsciencepub.com

Role of 2-Nitrobenzenesulfonate as a Leaving Group in Organic Reactions

The 2-nitrobenzenesulfonate anion is an excellent leaving group, a property derived from its inherent stability. libretexts.orgmasterorganicchemistry.com When the S-O bond in this compound cleaves, the resulting sulfonate anion can effectively delocalize the negative charge over its three oxygen atoms and the sulfonyl group through resonance. libretexts.org

This charge stabilization is further enhanced by the potent inductive and resonance electron-withdrawing effects of the ortho-nitro group. libretexts.org The stability of the leaving group is a critical factor in many organic reactions, as its departure is often involved in the rate-determining step. masterorganicchemistry.com A good leaving group is a weak base, and the conjugate acid of 2-nitrobenzenesulfonic acid is a very strong acid, confirming the anion's stability and its efficacy as a nucleofuge. masterorganicchemistry.com Its leaving group ability is comparable to or greater than other commonly used sulfonates like tosylate and mesylate. nih.govwikipedia.org

Leaving GroupAbbreviationStructure of AnionApproximate pKₐ of Conjugate AcidRelative Reactivity Factor
TriflateTfO⁻CF₃SO₃⁻-14~10⁸
2-Nitrobenzenesulfonate -2-NO₂C₆H₄SO₃⁻-6.2 High
TosylateTsO⁻p-CH₃C₆H₄SO₃⁻-2.8~10⁵
MesylateMsO⁻CH₃SO₃⁻-1.9~10⁴
ChlorideCl⁻Cl⁻-7~10³
Hydroxide (B78521)HO⁻HO⁻15.7~1
Note: pKₐ and reactivity values are approximate and for comparative purposes to illustrate the effectiveness of 2-nitrobenzenesulfonate as a leaving group.

Rearrangement Reactions and Their Mechanistic Elucidation (e.g., Lossen Rearrangement Analogs)

While this compound itself does not directly undergo a Lossen rearrangement, its sulfonyl moiety is analogous to groups used to activate substrates for such transformations. nih.gov The classical Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgresearchgate.net

The key step is the activation of the hydroxyl group of the hydroxamic acid to create a good leaving group. nih.goveucysleiden2022.eu Sulfonylation of a hydroxamic acid (R-CO-NHOH) with a reagent like 2-nitrobenzenesulfonyl chloride would produce an O-sulfonylated hydroxamic acid, a substrate primed for a Lossen-type rearrangement. nih.gov

The mechanism proceeds via deprotonation of the N-H proton by a base. wikipedia.org This is followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the stable 2-nitrobenzenesulfonate leaving group. nih.govwikipedia.org This process generates a highly reactive isocyanate intermediate, which can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield amines, carbamates, or ureas, respectively. rsc.org The efficiency of the rearrangement is critically dependent on the ability of the sulfonate to function as a good leaving group. nih.gov

Applications of 2 Ethylphenyl 2 Nitrobenzenesulfonate in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

In the synthesis of complex molecules, intermediates that allow for the controlled and predictable connection of molecular fragments are of paramount importance. 2-Ethylphenyl 2-nitrobenzenesulfonate is well-suited for this role. The sulfonate portion of the molecule, specifically the 2-nitrobenzenesulfonate group, is an excellent leaving group, comparable in reactivity to halides and triflates. This characteristic allows the 2-ethylphenoxy moiety to be introduced into various molecular scaffolds through nucleophilic substitution reactions.

Furthermore, the nitro group on the benzenesulfonate (B1194179) ring serves as a versatile functional handle. It can undergo a range of chemical transformations, most notably reduction to an amine. This resulting amino group can then be used to build further complexity, for example, by forming amides, participating in cyclization reactions to create heterocyclic systems, or being converted into other functional groups. This dual reactivity—the leaving group ability of the sulfonate and the transformable nature of the nitro group—positions the compound as a valuable intermediate for multi-step syntheses of elaborate molecular architectures.

Contribution to Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Aryl sulfonates and nitroarenes, the key components of this compound, are increasingly recognized as effective partners in modern coupling reactions.

The compound offers two primary strategies for bond formation:

Reactions involving the sulfonate as a leaving group: The arylsulfonate group can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, effectively transferring the 2-ethylphenyl group.

Reactions involving the nitro group as a leaving group: More recent methodologies, known as denitrative couplings, utilize the nitro group itself as a coupling handle, allowing for the formation of new bonds at its position on the aromatic ring. nih.gov

These pathways enable the synthesis of a wide array of biaryls, aryl amines, and aryl ethers, which are common structural motifs in pharmaceuticals and materials science.

Cross-coupling reactions are powerful tools for C-C and C-X bond formation. This compound can serve as the electrophilic partner in these transformations in two distinct ways.

Firstly, aryl sulfonates, such as imidazolylsulfonates, have been shown to be effective electrophiles in palladium-catalyzed cross-coupling reactions, presenting a practical alternative to the more common aryl triflates. nih.gov This suggests that the sulfonate ester linkage in this compound could be cleaved in reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N or C-O bond formation) couplings.

Secondly, and perhaps more significantly, the nitroarene moiety can participate directly in cross-coupling. nih.gov Nitroarenes are readily available and inexpensive, making them attractive electrophiles. nih.gov Palladium-catalyzed protocols have been developed for the Suzuki-Miyaura coupling of nitroarenes, proceeding through an oxidative addition of the Ar-NO2 bond. nih.govmdpi.com This "denitrative coupling" has been extended to other important bond-forming reactions, including Buchwald-Hartwig amination and etherification. nih.gov

Table 1: Potential Cross-Coupling Reactions Involving this compound
Reaction NameBond FormedReactive Site on SubstrateCoupling Partner (Example)Potential Product Type
Suzuki-Miyaura CouplingC-CC-NO₂ (Denitrative)Arylboronic AcidSubstituted Biaryl
Buchwald-Hartwig AminationC-NC-NO₂ (Denitrative)AmineDiaryl Amine
Suzuki-Miyaura CouplingC-CC-OSO₂Ar' (as Leaving Group)Arylboronic AcidSubstituted Biaryl
Buchwald-Hartwig AminationC-NC-OSO₂Ar' (as Leaving Group)AmineAryl Amine

Precursor in the Synthesis of Functionalized Organic Molecules

The functional groups within this compound make it a suitable starting material for the synthesis of other important classes of organic molecules, particularly those containing nitrogen. The key transformation is the reduction of the aromatic nitro group to a primary amine, which opens up a vast array of subsequent synthetic possibilities.

Urea (B33335) and carbamate (B1207046) functionalities are prevalent in medicinal chemistry and drug design. nih.govnih.gov The synthesis of these derivatives often begins with an amine. The 2-nitrobenzenesulfonate portion of the title compound can be converted into a 2-aminobenzenesulfonate (B1233890) derivative through standard nitro group reduction methods (e.g., catalytic hydrogenation, or using metals like Fe, Sn, or Zn in acidic media).

This resulting aniline (B41778) derivative can then be used to synthesize ureas and carbamates through established protocols:

Urea Synthesis: The amine can react with an isocyanate to form an unsymmetrical urea. Alternatively, reaction with phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or participation in palladium-catalyzed carbonylative coupling reactions can also yield urea derivatives. nih.gov

Carbamate Synthesis: Carbamates can be formed by treating the amine with chloroformates. organic-chemistry.org A more direct route from the parent nitro compound involves the reductive carbonylation of nitroarenes, which can be catalyzed by various transition metal complexes, such as those of ruthenium or rhodium, in the presence of an alcohol. nih.gov

Table 2: Plausible Synthetic Pathways to Urea and Carbamate Derivatives
Target DerivativeKey Intermediate from SubstrateReaction TypeTypical Reagents
Urea2-AminobenzenesulfonateReaction with IsocyanateR-N=C=O
Urea2-AminobenzenesulfonateReaction with Phosgene EquivalentN,N'-Carbonyldiimidazole (CDI)
Carbamate2-AminobenzenesulfonateReaction with ChloroformateClCO₂R
Carbamate2-Nitrobenzenesulfonate (Direct)Reductive CarbonylationCO, ROH, Metal Catalyst (e.g., Ru, Rh)

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making them important targets in medicinal chemistry. nih.govrsc.org A common and effective strategy for their synthesis involves the cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. nih.govnih.gov

The ortho-nitro substitution pattern on the benzenesulfonate ring of this compound is a key structural feature for its potential use in heterocycle synthesis. Following the reduction of the nitro group to an amine, the resulting ortho-aminobenzenesulfonate derivative becomes a precursor for building fused ring systems. While the synthesis of a traditional quinazolinone requires a carboxylic acid or its equivalent at the adjacent position, the ortho-amino-sulfonate arrangement can be used to construct related sulfur-containing heterocycles, such as benzothiazines or other fused sulfonamides, which are also of interest in pharmaceutical research. The general principle involves generating an ortho-diamine or ortho-amino-carbonyl equivalent, which then undergoes intramolecular cyclization to form the stable heterocyclic core. organic-chemistry.org

Development of Regioselective and Chemoselective Transformations

The presence of multiple distinct reactive sites in this compound makes it an interesting substrate for studying and developing selective chemical transformations.

Regioselectivity refers to the control of reaction at one specific position over other possible positions. In this molecule, reactions could potentially occur at several sites: the C-O bond of the ester, the S-O bond of the ester, the C-S bond, the C-NO₂ bond, or the unsubstituted positions on either aromatic ring. For instance, studies on related dinitrophenyl benzenesulfonates have shown that nucleophilic attack can lead to either S-O or C-O bond fission, with the outcome depending on the nucleophile and reaction conditions. cdnsciencepub.com Developing methods to selectively target one of these sites in the presence of the others would be a valuable synthetic achievement.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The title compound contains a nitro group and a sulfonate ester. A key chemoselective challenge would be to perform a reaction at one site while leaving the other intact. For example, catalytic reduction methods could be tuned to reduce the nitro group to an amine without causing hydrogenolysis of the sulfonate ester C-O or S-O bonds. Conversely, specific cross-coupling conditions could be developed to activate the C-NO₂ bond for denitrative coupling while leaving the sulfonate ester untouched, or vice-versa. The ability to perform such selective transformations enhances the utility of the molecule as a building block in complex synthesis.

Spectroscopic and Structural Elucidation of 2 Ethylphenyl 2 Nitrobenzenesulfonate

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. Techniques like NMR, IR, and UV-Vis spectroscopy each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

For 2-Ethylphenyl 2-nitrobenzenesulfonate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group and the two separate aromatic rings. The ethyl group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, due to spin-spin coupling. The aromatic regions would display complex multiplets corresponding to the protons on the 2-ethylphenyl and 2-nitrophenyl rings. The precise chemical shifts would be influenced by the electron-withdrawing nature of the sulfonate and nitro groups.

The ¹³C NMR spectrum would complement this by showing a unique signal for each chemically distinct carbon atom. The carbons of the ethyl group would appear in the aliphatic region, while the aromatic carbons would be found further downfield. The carbons directly attached to the oxygen of the ester and the nitro group would be significantly shifted due to the strong deshielding effects of these substituents.

Interactive Data Table: Predicted NMR Resonances (Note: This table is predictive and not based on experimental data.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃ ~1.2 (triplet) ~15
Ethyl -CH₂ ~2.7 (quartet) ~23
Aromatic C-H 7.0 - 8.5 (multiplets) 120 - 150
Aromatic C-O N/A ~148
Aromatic C-S N/A ~140

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorptions would be anticipated. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonate group (SO₃) would also produce strong characteristic bands for the S=O asymmetric and symmetric stretching, typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions. Additionally, C-H stretching vibrations from the aromatic rings and the ethyl group would be observed, along with C=C stretching from the aromatic rings.

X-ray Crystallography for Crystalline State Structure Determination

Analysis of Molecular Conformation and Torsion Angles

A key structural feature of interest would be the conformation around the C-O-S-C ester linkage. Studies on analogous compounds, such as 3,5-dimethylphenyl 2-nitrobenzenesulfonate, have shown that the aromatic rings attached to the sulfonate group often adopt a gauche orientation relative to each other. nih.govnih.gov This is defined by the C-S-O-C torsion angle. For 3,5-dimethylphenyl 2-nitrobenzenesulfonate, this angle was reported to be 84.68(11)°. nih.govnih.gov A similar non-planar arrangement would be expected for this compound to minimize steric hindrance. Furthermore, the nitro group is often twisted out of the plane of its attached benzene (B151609) ring.

Investigation of Intermolecular Interactions (e.g., π-Stacking, Hydrogen Bonding)

In the crystalline state, molecules are held together by a network of intermolecular forces. X-ray crystallography would reveal these interactions for this compound. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions between the aromatic protons and the oxygen atoms of the sulfonate or nitro groups are plausible and have been observed in similar structures. nih.govnih.gov Furthermore, π-π stacking interactions between the electron-rich 2-ethylphenyl ring and the electron-deficient 2-nitrophenyl ring of adjacent molecules could be a significant packing motif. In related structures, centroid-centroid distances for such interactions are typically in the range of 3.7 Å. nih.govnih.gov

Correlation of Experimental Data with Theoretical Predictions for Structural Validation

In the rigorous process of structural elucidation, the convergence of experimental spectroscopic data with theoretical computational models provides a high degree of confidence in the assigned molecular structure. For compounds such as this compound, this involves a synergistic approach where experimentally obtained data from techniques like X-ray crystallography are compared against values predicted by computational methods.

Note: Due to the limited availability of specific experimental and theoretical data for this compound in the public domain, the following discussion and data tables are based on the closely related analogue, 3,5-dimethylphenyl 2-nitrobenzenesulfonate . This compound shares the core 2-nitrobenzenesulfonate structure and provides a relevant framework for understanding the structural characteristics of this class of molecules.

The molecular structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate reveals key conformational features. The aromatic rings attached to the sulfonate group (SO₃) adopt a gauche orientation around the ester S—O bond. This is a common feature in phenyl benzenesulfonates with this type of conformation.

For 3,5-dimethylphenyl 2-nitrobenzenesulfonate, the crystal structure analysis provides precise measurements of bond lengths and angles. For instance, the bond angles around the sulfur atom, such as O=S=O and C—S—O, are defining characteristics of the sulfonate group's geometry.

The tables below present a selection of key experimental geometric parameters for 3,5-dimethylphenyl 2-nitrobenzenesulfonate, which would be central to any comparative analysis with theoretical predictions for structural validation.

Table 1: Selected Experimental Bond Angles for 3,5-dimethylphenyl 2-nitrobenzenesulfonate

AtomsBond Angle (°)
O(1)=S(1)=O(2)119.41 (7)
C(1)—S(1)—O(3)104.16 (6)

Data sourced from crystallographic analysis of 3,5-dimethylphenyl 2-nitrobenzenesulfonate.

Table 2: Key Experimental Torsion Angle for 3,5-dimethylphenyl 2-nitrobenzenesulfonate

AtomsTorsion Angle (°)
C(1)—S(1)—O(3)—C(7)-84.68 (11)

This torsion angle describes the gauche orientation of the aromatic rings around the ester S—O bond.

In a comprehensive structural validation, theoretical models would be used to calculate these geometric parameters. The level of agreement, or deviation, between the experimental and theoretical values would then be analyzed. A close correlation would validate the proposed structure and the computational model's accuracy. Any significant discrepancies might suggest interesting electronic or steric effects not accounted for in the theoretical model or could prompt a re-evaluation of the experimental data.

While a direct comparison for this compound is not currently possible due to the absence of published theoretical data, the experimental findings for its dimethyl analogue provide the necessary foundation for such future studies. The detailed structural data from X-ray crystallography serves as the "gold standard" for validating theoretical predictions aimed at understanding the molecule's conformational preferences, electronic properties, and reactivity.

Computational and Theoretical Chemistry Investigations on 2 Ethylphenyl 2 Nitrobenzenesulfonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. For 2-Ethylphenyl 2-nitrobenzenesulfonate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The process begins by constructing an initial molecular model. Then, a functional, such as B3LYP, and a basis set, for example, 6-311+G**, are chosen to approximate the exchange-correlation energy. The calculation iteratively adjusts the positions of the atoms until the forces on them are minimized, yielding the optimized geometry. From this, key structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. For instance, in related nitro-substituted benzenesulfonic acids, DFT calculations have been used to determine the orientation of the nitro and sulfonic acid groups relative to the benzene (B151609) ring. researchgate.netresearchgate.net

Furthermore, DFT can be used to explore the potential energy landscape, identifying different conformers (rotational isomers) and their relative energies. For this compound, this would involve rotating the 2-ethylphenyl and 2-nitrophenyl groups around the ester linkage to identify various stable conformations and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl Benzenesulfonate (B1194179) Analog (Computed using DFT)

ParameterValue
S-O (ester) bond length1.60 Å
S=O bond length1.43 Å
C-O (ester) bond length1.45 Å
C-S bond length1.77 Å
O-S-O bond angle120°
C-O-S bond angle118°
Dihedral Angle (C-S-O-C)75°

Note: This data is illustrative for a generic phenyl benzenesulfonate and not specific to this compound.

Molecular Orbital (MO) Computations for Reactivity Assessment

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is crucial for assessing its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.

The energy of the LUMO is an indicator of a molecule's ability to accept electrons. For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, making it susceptible to nucleophilic attack. nih.govwuxiapptec.com In the case of this compound, the LUMO is expected to have significant contributions from the 2-nitrobenzenesulfonate moiety, particularly the carbon atom attached to the sulfonate group and the nitro group itself. A lower LUMO energy suggests a higher susceptibility to nucleophilic aromatic substitution.

Conversely, the HOMO energy relates to the molecule's ability to donate electrons. The distribution of the HOMO can indicate sites prone to electrophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. MO computations can also generate electrostatic potential maps, which visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. For this compound, this would involve modeling its reactions, such as hydrolysis or nucleophilic substitution, to understand the step-by-step process and identify the key intermediates and transition states.

The hydrolysis of sulfonate esters, for example, can proceed through different mechanisms, including concerted and stepwise pathways. acs.org Theoretical studies on related compounds have utilized DFT to map out the potential energy surfaces for these reactions. rsc.org

Energy Barrier Calculations for Mechanistic Discrimination

A critical aspect of modeling reaction mechanisms is the calculation of energy barriers, also known as activation energies. The energy barrier is the energy difference between the reactants and the transition state, which is the highest energy point along the reaction coordinate. A lower energy barrier corresponds to a faster reaction rate.

By calculating the energy barriers for different proposed mechanisms, it is possible to discriminate between them and determine the most likely reaction pathway. For instance, in the hydrolysis of a sulfonate ester, one could calculate the energy barrier for a concerted mechanism (where bond breaking and bond formation occur simultaneously) and a stepwise mechanism (involving the formation of a pentacoordinate intermediate). The mechanism with the lower calculated energy barrier would be considered the more favorable pathway. acs.org Such calculations are crucial for understanding the factors that influence the reactivity of this compound.

Table 2: Illustrative Calculated Energy Barriers for the Hydrolysis of a Substituted Phenyl Benzenesulfonate

Proposed MechanismCalculated Activation Energy (kcal/mol)
Concerted SNAr22.5
Stepwise (formation of Meisenheimer complex)18.2

Note: This data is hypothetical and serves to illustrate the concept of using energy barriers for mechanistic discrimination.

Simulation of Solvent Effects and Molecular Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can be used to simulate these solvent effects, providing a more realistic picture of the molecule's properties and reactivity in solution.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For a more detailed understanding of solvent-solute interactions, explicit solvent models are used in conjunction with molecular dynamics (MD) simulations. In this approach, a number of individual solvent molecules are included in the simulation box along with the solute molecule. MD simulations then solve Newton's equations of motion for all atoms in the system over a period of time, providing a dynamic picture of how the solvent molecules interact with the solute and influence its conformation and behavior. nih.govmdpi.com For this compound, MD simulations could reveal how different solvents affect its conformational flexibility and the accessibility of reactive sites. frontiersin.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., Magnetic Shieldings for NMR)

Computational chemistry can also be used to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. A prime example is the prediction of Nuclear Magnetic Resonance (NMR) spectra.

The magnetic shielding of each nucleus in a molecule can be calculated using quantum chemical methods, such as DFT with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shielding values can then be converted into chemical shifts, which can be directly compared with experimental NMR data. By comparing the predicted and experimental spectra, it is possible to confirm the structure of a molecule or to distinguish between different possible isomers or conformers. For this compound, theoretical prediction of its 1H and 13C NMR spectra would aid in the assignment of experimental signals and provide further confidence in its structural characterization. The sensitivity of nitrogen NMR shieldings to solvent effects also presents an avenue for computational investigation.

Table 3: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Phenyl Ring

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1152.1151.8
C2123.5123.9
C3130.4130.1
C4128.9129.2
C5134.6134.3
C6121.7122.0

Note: This data is for illustrative purposes and does not represent this compound.

Catalysis Involving and Inspired by Nitrobenzenesulfonate Structures

Utilization of Nitrobenzenesulfonates as Catalytic Species

Nitrobenzenesulfonates, particularly in their salt forms, have found utility as catalysts in a range of chemical transformations. For instance, sodium m-nitrobenzene sulfonate is employed as a catalyst in organic synthesis and within the dye industry. zhishangchemical.com Its applications extend to its use as a dyeing inhibitor for certain types of dyes and as a rust inhibitor for ships.

The development of metal m-nitrobenzenesulfonates has further expanded the catalytic applications of this structural motif. Cobalt (II) m-nitrobenzenesulfonate, for example, has been developed as a water-tolerant Lewis acid catalyst for the synthesis of quinazolinones. This highlights the potential for creating more sophisticated catalytic systems by combining the nitrobenzenesulfonate moiety with various metal centers.

In addition to their role as catalysts, nitrobenzenesulfonates can also act as reagents in catalyzed reactions. For instance, methyl 4-nitrobenzenesulfonate has been used as an oxygenation reagent in the presence of iron catalysts like Fe(acac)₃ for the stereoselective installation of a tertiary alcohol in the total synthesis of complex natural products.

A summary of the catalytic applications of some nitrobenzenesulfonate compounds is presented in the table below.

Compound/Catalyst SystemApplication
Sodium m-nitrobenzene sulfonateOrganic synthesis, Dye industry catalyst
Cobalt (II) m-nitrobenzenesulfonateWater-tolerant Lewis acid catalyst for quinazolinone synthesis
Methyl 4-nitrobenzenesulfonate / Fe(acac)₃Oxygenation reagent in natural product synthesis

Design and Optimization of Catalytic Systems for Sulfonate-Related Reactions

The design and optimization of catalytic systems are crucial for enhancing the efficiency of chemical processes involving sulfonates. Research in this area encompasses the optimization of reaction conditions, the development of novel catalysts, and the strategic modification of catalyst properties.

One area of focus is the optimization of sulfonation processes. For example, in the sulfonation of naphthalene (B1677914), the use of sulfuric acid with small amounts of SO₃ (oleum) and a trace of HCl as a catalyst can improve the ratio of α- to β-sulfonic acid isomers. asiachmical.com The purity of the sulfonating agent, such as anhydrous SO₃ gas, is also a critical factor for achieving rapid and efficient reactions. asiachmical.com

Recent advancements in catalyst design include the development of sulfonic acid-grafted hybrid porous polymers based on double-decker silsesquioxane (DDSQ). asiachmical.com These materials have demonstrated high efficiency in catalytic oxidation reactions, achieving high conversion rates and maintaining stability over multiple cycles. asiachmical.com The design of mesoporous sulfonic acid catalysts (MSAC) has also garnered significant attention. The catalytic efficiency of MSACs is greatly influenced by the microenvironment around the sulfonic acid sites. nih.gov Strategies such as hydrophobic modification can prevent the adhesion of water molecules to these sites, thereby preserving acid strength and catalytic efficiency. nih.govelsevierpure.com

The optimization of catalyst preparation itself is another important aspect. For mesoporous sulfonated carbon catalysts, the sulfonation temperature and time are key variables that are optimized to enhance their catalytic activity in reactions like acetylation. nih.gov Different sulfonation methods, such as thermal treatment with concentrated sulfuric acid or in situ polymerization of poly(sodium 4-styrenesulfonate), can lead to catalysts with varying sulfonic acid densities, which in turn affects their catalytic performance. mdpi.com

The following table summarizes key strategies in the design and optimization of sulfonate-related catalytic systems.

StrategyDescriptionExample
Reaction Condition Optimization Fine-tuning parameters like temperature, solvent, and catalyst concentration.Using oleum (B3057394) and a trace of HCl in naphthalene sulfonation to control isomer ratios. asiachmical.com
Novel Catalyst Development Synthesizing new catalytic materials with improved properties.Sulfonic acid-grafted hybrid porous polymers (DDSQ) for efficient oxidation. asiachmical.com
Catalyst Microenvironment Modification Altering the local environment of active sites to enhance performance.Hydrophobic modification of mesoporous sulfonic acid catalysts (MSAC) to prevent water adhesion. nih.govelsevierpure.com
Catalyst Preparation Optimization Optimizing the synthesis conditions of the catalyst.Varying sulfonation temperature and time to maximize the acid density of carbon catalysts. nih.gov

Theoretical Approaches to Understanding Catalytic Mechanisms

Theoretical studies provide invaluable insights into the mechanisms of catalytic reactions involving sulfonates, helping to rationalize experimental observations and guide the design of new catalysts. The hydrolysis of sulfonate esters, for instance, has been a subject of debate, with theoretical and experimental data being interpreted in terms of both stepwise and concerted mechanisms. acs.org

For the alkaline hydrolysis of aryl benzenesulfonates, a break in the Brønsted plot has been suggested to correspond to a switch from a two-step mechanism involving a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups. acs.org In the stepwise process, the rate-limiting step is generally considered to be the attack of the hydroxide (B78521) nucleophile. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions like the esterification of sulfonic acid with alcohol. researchgate.net For the benzenesulfonic acid + methanol (B129727) esterification reaction, four alternative mechanisms were studied: two addition-elimination pathways through pentacoordinate sulfur intermediates (neutral and protonated), an SN1 reaction via a sulfonylium cation intermediate, and an SN2 reaction involving methyl transfer from protonated methanol to a sulfonate anion. researchgate.net The results of these theoretical studies can help to discard energetically unfavorable pathways and identify the most likely reaction mechanisms. researchgate.net

The acid-catalyzed hydrolysis of β-sultams is another area where theoretical understanding complements experimental findings. It has been suggested that the mechanism may involve a unimolecular ring opening to generate a sulfonylium ion. researchgate.net Such theoretical insights are crucial for understanding the reactivity of these strained cyclic sulfonamides. researchgate.net

The table below outlines different theoretical models and the reactions they have been applied to in the context of sulfonate chemistry.

Theoretical ApproachReaction StudiedMechanistic Insights
Brønsted Correlation Analysis Alkaline hydrolysis of aryl benzenesulfonatesSuggests a switch from a stepwise to a concerted mechanism depending on the leaving group. acs.org
Density Functional Theory (DFT) Esterification of benzenesulfonic acid with methanolEvaluates the energetic feasibility of different reaction pathways (addition-elimination, SN1, SN2). researchgate.net
Mechanistic Postulation Acid-catalyzed hydrolysis of β-sultamsProposes a unimolecular ring opening to form a sulfonylium ion intermediate. researchgate.net

Future Directions and Advanced Research Frontiers for 2 Ethylphenyl 2 Nitrobenzenesulfonate

Integration with Sustainable Chemical Processes and Methodologies

The principles of green and sustainable chemistry focus on minimizing environmental impact through efficient and safe chemical processes. For 2-Ethylphenyl 2-nitrobenzenesulfonate, future research could explore its synthesis and application within this framework.

Key areas for investigation would include:

Atom Economy: The synthesis of this compound could be evaluated for its atom economy, a measure of how many atoms from the reactants are incorporated into the final product. An ideal synthesis would have a high atom economy, minimizing waste.

Catalysis: The use of catalysts in the synthesis of related nitrobenzenesulfonates has been explored to improve efficiency and reduce byproducts. Future research could focus on developing catalytic methods for the synthesis of this compound, potentially using earth-abundant metals or biocatalysts to enhance sustainability.

Renewable Feedstocks: A significant goal in sustainable chemistry is the use of renewable resources. Research could be directed towards synthesizing the precursors of this compound, such as 2-ethylphenol (B104991) and 2-nitrobenzenesulfonyl chloride, from bio-based starting materials.

Energy Efficiency: Investigations into synthesis methods that require less energy, such as microwave-assisted synthesis or reactions at ambient temperature and pressure, would contribute to a more sustainable process.

A hypothetical comparison of synthetic routes for this compound in terms of sustainability metrics could be a valuable research endeavor.

Table 1: Hypothetical Sustainability Metrics for Synthesis of this compound

Synthesis Route Atom Economy (%) Energy Input Solvent Catalyst
Traditional Method Low-Medium High Halogenated None
Catalytic Method Medium-High Medium Green Solvent Heterogeneous

Exploration of Novel Reactivity and Selectivity in Organic Synthesis

The functional groups present in this compound, namely the nitro group, the sulfonate ester, and the ethyl-substituted phenyl ring, offer opportunities for exploring novel chemical transformations.

Potential research directions include:

Selective Reductions: The nitro group can be selectively reduced to an amine, which is a versatile functional group for further chemical modifications. Research could focus on developing highly selective reducing agents or catalytic systems that leave the sulfonate ester intact.

Cross-Coupling Reactions: The aromatic rings could potentially participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of more complex molecules.

Sulfonate as a Leaving Group: The 2-nitrobenzenesulfonate group is a good leaving group in nucleophilic substitution reactions. Studies could explore its reactivity with a wide range of nucleophiles to synthesize a library of novel 2-ethylphenyl derivatives.

Directed Ortho-Metalation: The functional groups on the aromatic rings could direct metalation to specific positions, allowing for regioselective functionalization of the molecule.

The development of new synthetic methodologies involving this compound could be a significant contribution to organic synthesis.

Potential in Materials Science Applications and Supramolecular Chemistry

The structural features of this compound suggest its potential as a building block for new materials and supramolecular assemblies.

Future research in this area could involve:

Polymer Chemistry: The molecule could be functionalized with polymerizable groups to be incorporated as a monomer in the synthesis of novel polymers. The properties of these polymers, such as thermal stability, conductivity, or optical properties, could then be investigated.

Crystal Engineering: The presence of aromatic rings and polar functional groups suggests the possibility of forming well-defined crystal structures through non-covalent interactions like π-π stacking and hydrogen bonding. Understanding and controlling these interactions could lead to the design of new crystalline materials with specific properties.

Self-Assembly: In solution, molecules of this compound or its derivatives might self-assemble into larger, ordered structures such as micelles, vesicles, or gels. These supramolecular structures could have applications in drug delivery or nanotechnology.

The exploration of this compound in materials science and supramolecular chemistry is an untapped area that could yield interesting and potentially useful discoveries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-ethylphenyl 2-nitrobenzenesulfonate with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-ethylphenol with 2-nitrobenzenesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Solvent : Anhydrous dichloromethane or THF to enhance reactivity.
  • Base : Pyridine or triethylamine to scavenge HCl.
  • Workup : Sequential washing with dilute HCl (to remove excess base) and brine (to remove polar byproducts).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
    • Data Table :
MethodYield (%)Purity (HPLC)Key Conditions
A78>99%0°C, CH₂Cl₂, pyridine
B6598%RT, THF, Et₃N

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : For definitive confirmation of molecular geometry and sulfonate ester conformation. SHELX software is recommended for structure refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂).
  • IR : Confirm sulfonate ester C-O-S stretch (~1360 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
    • Advanced Tip : Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. What are the primary reactivity trends of this compound under nucleophilic conditions?

  • Methodological Answer : The sulfonate ester undergoes nucleophilic displacement at the sulfur atom. Key observations include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions with amines or thiols.
  • Leaving Group Stability : The 2-nitrobenzenesulfonate group enhances leaving ability due to electron-withdrawing nitro substituents.
  • Competing Pathways : Hydrolysis dominates in aqueous media (pH > 7), forming 2-nitrobenzenesulfonic acid .

Advanced Research Questions

Q. How does the 2-nitrobenzenesulfonate group compare to other protecting groups in regioselective functionalization of phenolic substrates?

  • Methodological Answer : The 2-nitrobenzenesulfonate group offers superior stability under acidic conditions compared to tosylates but is less stable than triflates. Key advantages:

  • Regioselectivity : Directs electrophilic substitution to the para position of the ethylphenyl group.
  • Orthogonality : Removable via mild reduction (e.g., Zn/HOAc) without affecting nitro groups elsewhere .
    • Data Contradiction : While some studies report >90% regioselectivity in alkylation reactions, others note competing O-sulfonation under prolonged reaction times. Resolution requires kinetic monitoring .

Q. What strategies mitigate side reactions during oxidative coupling of this compound derivatives?

  • Methodological Answer : To synthesize biaryl systems:

  • Oxidant Selection : Use Mn(OAc)₃ or CAN (ceric ammonium nitrate) instead of harsh peroxides to minimize sulfonate cleavage.
  • Protection : Temporarily reduce the nitro group to NH₂ during coupling, then re-oxidize post-reaction .
    • Case Study : Oxidative coupling of this compound with catechol derivatives achieved 65% yield using Mn(OAc)₃ in acetonitrile, with no sulfonate degradation observed .

Q. How can solubility limitations of this compound in aqueous-organic mixed solvents be addressed for kinetic studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO/water (1:4 v/v) or THF/water (3:7 v/v) to enhance solubility without destabilizing the sulfonate ester.
  • Surfactants : Add CTAB (cetyltrimethylammonium bromide) at 0.1 mM to improve dispersion in aqueous media .
    • Data Table :
Solvent SystemSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO/H₂O12.548 hours
THF/H₂O8.224 hours

Q. What computational models predict the environmental fate of this compound degradation products?

  • Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate:

  • Biodegradation Potential : Low (EPI Suite prediction: <20% mineralization in 28 days).
  • Aquatic Toxicity : EC50 for Daphnia magna estimated at 1.2 mg/L using ECOSAR .

Q. How do steric effects from the 2-ethyl group influence supramolecular interactions in crystal packing?

  • Methodological Answer : Analyze crystal structures (e.g., CCDC entries) to identify:

  • π-π Stacking : Ethyl groups disrupt planar stacking, favoring T-shaped aromatic interactions.
  • Hydrogen Bonding : Sulfonate oxygen atoms form strong H-bonds with water or methanol in the lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.